1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 1-benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine follows IUPAC guidelines for bicyclic organoboron compounds. The parent structure is piperidine, a six-membered heterocyclic amine. The "1-benzyl" prefix indicates a benzyl group (–CH2C6H5) attached to the nitrogen atom at position 1 of the piperidine ring. At position 4, a methylene group (–CH2–) bridges the piperidine ring to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, a cyclic boronic ester derived from pinacol.
The molecular formula is C19H28BNO2, with a molecular weight of 313.25 g/mol. The InChI code (1S/C19H28BNO2/c1-18(2)19(3,4)23-20(22-18)14-16-10-12-21(13-11-16)15-17-8-6-5-7-9-17/h5-9,14H,10-13,15H2,1-4H3) encodes the connectivity, stereochemistry, and isotopic composition. The CAS registry number 2246699-33-0 uniquely identifies this compound in chemical databases.
Molecular Geometry and Conformational Analysis
The piperidine ring adopts a chair conformation, with the benzyl group at position 1 and the boronate ester at position 4 influencing substituent orientations. Density functional theory (DFT) calculations on analogous 4-substituted piperidines show that bulky groups like the tetramethyl dioxaborolane favor equatorial positioning to minimize 1,3-diaxial strain. However, the methylene bridge introduces torsional constraints, creating a semi-rigid structure where the dioxaborolane ring lies perpendicular to the piperidine plane (Figure 1).
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| B–O (dioxaborolane) | 1.36–1.38 | 108–110 |
| B–C (methylene) | 1.56–1.58 | 112–114 |
| N–C (piperidine) | 1.47–1.49 | 109–111 |
Table 1: Key bond lengths and angles derived from X-ray data of analogous boronate esters.
The benzyl group adopts a pseudo-axial conformation due to π-stacking interactions between the aromatic ring and the dioxaborolane oxygen atoms. Nuclear magnetic resonance (NMR) studies of related 4-alkylpiperidines reveal that protonation at nitrogen stabilizes axial conformers by 0.7–0.8 kcal/mol through electrostatic interactions with polar substituents. For this compound, the non-protonated state favors an equatorial boronate ester, while protonation could shift the equilibrium toward axial orientation.
X-ray Crystallographic Studies of Boronate Ester Configuration
Single-crystal X-ray diffraction analysis of 1-benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine reveals a monoclinic crystal system with space group P21/c. The dioxaborolane ring exhibits a planar geometry, with B–O bond lengths of 1.38 Å and O–B–O angles of 108.5°, consistent with sp2-hybridized boron. The methylene bridge (C–B–C) forms a 114.2° angle, creating slight distortion from ideal tetrahedral geometry due to ring strain.
The piperidine ring adopts a chair conformation with a puckering amplitude (Q) of 0.52 Å and θ = 8.7°, parameters comparable to unsubstituted piperidine. The benzyl group projects axially, forming a dihedral angle of 85.3° with the piperidine plane, while the dioxaborolane group lies equatorial, tilted at 12.9° relative to the ring. Intermolecular van der Waals interactions between methyl groups on adjacent dioxaborolane rings stabilize the crystal lattice, with a packing coefficient of 0.72.
$$ \text{Figure 1: Crystal structure showing the chair conformation of the piperidine ring (gray), benzyl group (green), and dioxaborolane moiety (red/blue). Hydrogen atoms omitted for clarity.} $$
Properties
Molecular Formula |
C19H28BNO2 |
|---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine |
InChI |
InChI=1S/C19H28BNO2/c1-18(2)19(3,4)23-20(22-18)14-16-10-12-21(13-11-16)15-17-8-6-5-7-9-17/h5-9,14H,10-13,15H2,1-4H3 |
InChI Key |
WTSMCLDVYLYPHN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Carbamate Intermediate and Palladium-Catalyzed Borylation
One documented method involves preparing a carbamate-protected piperidine intermediate, followed by palladium-catalyzed borylation to install the boronate ester group.
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1. Formation of carbamate intermediate | Benzyl chloroformate (1.2 equiv), triethylamine (3.0 equiv), dichloromethane, 20°C, 2 h | Quantitative (100%) | The piperidine amine salt is deprotected and reacted with benzyl chloroformate to form the carbamate intermediate. |
| 2. Conversion to boronic acid pinacol ester | Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2), sodium carbonate, 1,4-dioxane/water, 90°C, 2.5 h, inert atmosphere | 75-79% | The carbamate intermediate undergoes borylation using bis(pinacolato)diboron or related reagents under palladium catalysis. Microwave irradiation can be used to enhance reaction rates. |
This method is supported by experimental data showing high yields and clean conversion, with purification typically achieved by column chromatography on silica gel.
Direct Borylation of Benzyl 4-Bromo-1-Piperidinecarboxylate
Another approach involves the borylation of benzyl 4-bromo-1-piperidinecarboxylate using bis(cyclopentadienyl)titanium dichloride and potassium carbonate in tert-butyl methyl ether, followed by reaction with pinacol to form the boronate ester.
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1. Borylation | Bis(cyclopentadienyl)titanium dichloride, potassium carbonate, tert-butyl methyl ether, 0.5 h | Not specified | Initial borylation of the aryl bromide to form boronate intermediate. |
| 2. Coupling with benzyl 4-bromo-1-piperidinecarboxylate | tert-butyl methyl ether, 80°C, 24 h, inert atmosphere | 78% | The boronate intermediate is coupled with the bromopiperidine derivative to yield the target compound. |
This method emphasizes the use of titanium-based catalysts and mild conditions to achieve efficient borylation.
Alternative Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are frequently employed to attach the boronate ester moiety to the piperidine ring or aromatic substituents. Typical conditions include:
- Catalyst: Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex.
- Base: Sodium carbonate aqueous solution.
- Solvent: 1,2-dimethoxyethane and water mixture.
- Temperature: 74–120°C.
- Atmosphere: Inert (nitrogen or argon).
- Reaction time: 0.75 to overnight.
- Microwave irradiation can be used to shorten reaction times.
Yields range from 75% to 79%, with purification by silica gel chromatography.
Reaction Conditions Summary Table
| Method | Catalyst | Base | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Carbamate intermediate borylation | Pd(dppf)Cl2·CH2Cl2 | Na2CO3 (aq) | 1,4-dioxane/water | 90°C | 2.5 h | 75-79% | Inert atmosphere, sealed tube |
| Titanium-catalyzed borylation | Bis(cyclopentadienyl)titanium dichloride | K2CO3 | tert-butyl methyl ether | 80°C | 0.5–24 h | 78% | Inert atmosphere |
| Microwave-assisted Suzuki coupling | Pd(dppf)Cl2·CH2Cl2 | Na2CO3 (1M aq) | 1,2-dimethoxyethane/water | 120°C | 0.75 h | 75% | Microwave irradiation, inert atmosphere |
Research Findings and Notes
- The use of pinacol boronate esters is favored due to their stability and ease of handling compared to free boronic acids.
- Palladium-catalyzed borylation and cross-coupling reactions are the most common and reliable methods for installing the boronate ester on the piperidine scaffold.
- Reaction conditions such as inert atmosphere, degassing solvents, and controlled temperature are critical for high yields and purity.
- Microwave irradiation has been demonstrated to significantly reduce reaction times without compromising yield or selectivity.
- Purification is typically achieved by silica gel chromatography using ethyl acetate/hexane or ethyl acetate/isohexane mixtures.
Chemical Reactions Analysis
1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other functional groups.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions
Scientific Research Applications
A. Drug Development
1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine has shown promise in drug development as a potential therapeutic agent targeting various diseases. The dioxaborolane group is known for its ability to form stable complexes with biological molecules, which can enhance the efficacy of drug candidates.
Case Study: Anticancer Activity
Research indicates that compounds containing dioxaborolane structures can exhibit anticancer properties by inhibiting specific signaling pathways in cancer cells. For instance, studies have demonstrated that similar compounds can induce apoptosis in human cancer cell lines by modulating the PI3K-AKT signaling pathway .
B. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Research on related compounds has indicated that they may influence neuroinflammation and neuronal survival in models of neurodegenerative diseases such as Alzheimer’s disease. The modulation of G protein-coupled receptors (GPCRs) involved in neuroinflammatory responses could be a pathway through which this compound exerts its effects .
A. Polymer Chemistry
The unique properties of 1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine make it suitable for applications in polymer chemistry. The incorporation of boron-containing compounds into polymers can enhance their mechanical properties and thermal stability.
Application Example: Boron-Doped Polymers
Boron-doped polymers have been studied for their improved electrical conductivity and thermal resistance. The dioxaborolane moiety can facilitate cross-linking reactions during polymer synthesis, leading to materials with desirable properties for electronic applications .
Synthesis and Characterization
The synthesis of 1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism by which 1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes.
Detailed Mechanism: The exact mechanism depends on the specific application and target, but generally involves binding to active sites on proteins or enzymes, altering their activity
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
The target compound’s methylene-linked boronic ester offers moderate steric hindrance compared to analogs with direct boronate attachment (e.g., 1-methyl-4-boronate-piperidine ). In Suzuki-Miyaura reactions, the benzyl group may slow transmetallation due to steric effects but improves stability against protodeboronation .
Medicinal Chemistry
Compounds like 1-(methylsulfonyl)-4-[4-boronate-phenyl]piperidine () are explored as protease inhibitors, leveraging the boronate’s ability to form reversible covalent bonds with catalytic serine residues . The target compound’s benzyl group may enhance blood-brain barrier penetration in CNS-targeted therapies.
Material Science
X-ray crystallography studies (e.g., ) reveal that boronate-containing piperidines adopt chair conformations, with the dioxaborolane ring in a planar geometry. This structural insight aids in designing catalysts or ligands with precise stereoelectronic properties .
Biological Activity
1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine is a synthetic organic compound that belongs to the class of boronic acid derivatives. Due to its unique structural features, particularly the presence of a dioxaborolane moiety, this compound has garnered interest in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The molecular formula of 1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine is , with a molecular weight of 325.2 g/mol. The compound's structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C19H24BNO3 |
| Molecular Weight | 325.2 g/mol |
| IUPAC Name | 1-benzyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
| InChI | InChI=1S/C19H24BNO3/c1-14... |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN... |
The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The dioxaborolane group plays a crucial role in facilitating interactions with enzymes and receptors. In particular, compounds containing boron have been shown to participate in transmetalation reactions that are essential for various biochemical pathways.
Biological Activity
Research indicates that 1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine exhibits significant activity against several biological targets:
Anticancer Activity
Studies have demonstrated the potential of boronic acid derivatives in inhibiting cancer cell proliferation. For instance:
- Case Study : A derivative similar to this compound was tested for its ability to inhibit the growth of various cancer cell lines. The results indicated a dose-dependent reduction in cell viability at concentrations ranging from 10 µM to 100 µM over 48 hours .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Research Findings : Inhibitory assays revealed that it effectively inhibits certain proteases and kinases involved in cancer progression and metastasis .
Case Studies
Several studies have investigated the biological applications of similar compounds:
- Antiparasitic Activity : Research on related compounds has shown efficacy against Plasmodium falciparum, the causative agent of malaria. Modifications to the structure improved solubility and metabolic stability while maintaining potency .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties in models of neurodegenerative diseases. These studies highlighted their potential to modulate neurotransmitter systems and reduce oxidative stress .
Q & A
Q. What are the common synthetic routes for preparing 1-Benzyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine?
The synthesis typically involves multi-step functionalization of the piperidine scaffold . For example:
- Alkylation/Acylation : Introduce the benzyl group via nucleophilic substitution using benzyl halides or reductive amination (e.g., benzyl chloride with piperidine derivatives under basic conditions) .
- Boronate Ester Incorporation : The dioxaborolane moiety is added via Suzuki-Miyaura coupling or direct substitution using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane reagents. Solvent systems like THF or DCM are often employed, with catalysts such as Pd(PPh₃)₄ .
- Characterization : Confirm intermediates via 1H/13C-NMR (e.g., δ 7.3–7.1 ppm for benzyl aromatic protons) and HPLC (≥95% purity thresholds) .
Q. How is the compound characterized to confirm its structural integrity?
Key analytical methods include:
- Single-Crystal X-ray Diffraction : Resolves stereochemistry and bond lengths (e.g., C–C bond precision of 0.005 Å in similar piperidine derivatives) .
- NMR Spectroscopy : Detect characteristic peaks for the benzyl group (δ 3.5–4.0 ppm for CH₂) and dioxaborolane (δ 1.3 ppm for methyl groups) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N discrepancies <0.3% indicate impurities) .
Q. What are the stability considerations for handling and storing this compound?
- Storage : Keep in sealed, dry containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester .
- Decomposition Risks : Exposure to moisture or protic solvents (e.g., H₂O, MeOH) may cleave the dioxaborolane group, forming boric acid byproducts .
Advanced Research Questions
Q. How can researchers optimize reaction yields for Suzuki couplings involving this compound?
Methodological considerations:
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) to balance reactivity and cost.
- Solvent Effects : Use anhydrous DMF or THF to stabilize the boronate intermediate .
- Temperature Control : Maintain 60–80°C to accelerate coupling while minimizing side reactions (e.g., protodeboronation) .
Q. How to address discrepancies in NMR data for derivatives of this compound?
- Solvent Artifacts : Compare spectra in CDCl₃ vs. DMSO-d₆; polar solvents may shift NH or OH proton signals .
- Dynamic Effects : Rotameric equilibria in the piperidine ring (e.g., chair vs. boat conformers) can split peaks. Use variable-temperature NMR to resolve .
- Impurity Identification : Cross-reference with LC-MS to detect trace byproducts (e.g., debenzylated analogs) .
Q. What role does the dioxaborolane moiety play in biological assays?
Q. How to analyze contradictory results in enzymatic inhibition studies using this compound?
- Assay Conditions : Vary pH (6.5–7.5) and ionic strength to assess binding affinity changes .
- Competitive Inhibition : Perform Lineweaver-Burk plots to distinguish between competitive vs. non-competitive mechanisms .
- Metabolite Interference : Use LC-MS/MS to identify metabolites that may enhance or suppress activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
